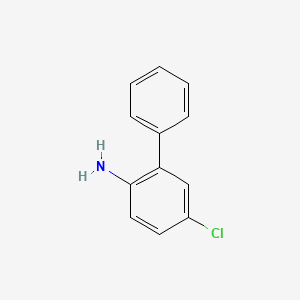

4-氯-2-苯基苯胺

描述

4-Chloro-2-phenylaniline is a chemical compound used in various applications. It is used in the synthesis of polymers, dyes, agricultural chemicals, and pharmaceuticals . It is also used as an intermediate in the synthesis of a number of pharmaceuticals, herbicides, insecticides, pigments, azo dyes, and cosmetic products .

Synthesis Analysis

The synthesis of 4-Chloro-2-phenylaniline involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture. This process was investigated by cyclic voltammetry and differential pulse voltammetry. It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylaniline was recognized by single-crystal XRD analysis. It was found to have a monoclinic structure with Pc space group . Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-phenylaniline are complex. The electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids was investigated in a water/acetonitrile mixture at a glassy carbon electrode. It was established that under these conditions, the anodically generated chloronium reacts with benzenesulfinic acid to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .科学研究应用

电化学还原和氧化

- 研究了与4-氯-2-苯基苯胺密切相关的氯代-N-苯基乙酰胺的电化学还原,以了解碳-氯键的断裂以及脱氯酰胺和N-烷基-N-苯基苯胺衍生物的形成 (Pasciak 等人,2014)。

- 对包括4-氯苯胺在内的氯代苯胺在乙腈溶液中的电化学氧化研究揭示了它们在非水介质中的行为,这可能与了解4-氯-2-苯基苯胺的氧化过程相关 (Kádár 等人,2001)。

光化学反应和芳基化

- 通过光解研究了由4-氯苯胺产生的4-氨基苯基阳离子的生成和反应性。这项研究对于理解类似化合物(如4-氯-2-苯基苯胺)的光化学行为非常重要 (Guizzardi 等人,2001)。

- 使用4-氯苯胺或其衍生物进行光诱导离子 Meerwein 烯烃芳基化研究表明在有机合成中具有潜在应用,并且可能与4-氯-2-苯基苯胺相关 (Mella 等人,2001)。

氧化和合成应用

- 4-(对氯)苯基-1,2,4-三唑-3,5-二酮已被用作吡唑啉的氧化剂。这项研究可以提供对类似化合物(如4-氯-2-苯基苯胺)的氧化特性的见解 (Zolfigol 等人,2006)。

潜在药理学应用

- 对与4-氯-2-苯基苯胺在结构上相关的化合物的合成、表征和理论研究表明在治疗 SARS-CoV-2 中的潜在应用 (Eno 等人,2022)。

其他应用

- 对高浓度洗必泰(包括4-氯苯胺)中反应性副产物的检测研究表明在识别和分析类似化合物的分析应用中具有潜力 (Barbin 等人,2013)。

- 席夫碱和氮杂环酮衍生物(包括与4-氯-2-苯基苯胺在结构上相关的化合物)的合成和抗菌活性表明其在开发新的抗菌剂中的潜力 (Vashi 和 Naik,2004)。

安全和危害

未来方向

The future directions of 4-Chloro-2-phenylaniline research could involve further investigation into its potential applications in various fields, such as optoelectronics, photonics, nonlinear optical, and laser technology . Further studies could also explore its potential use in the treatment of various health conditions, given its role as a precursor in the synthesis of certain neurotransmitters .

作用机制

Target of Action

Similar compounds such as phenylalanine are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that the presence of a benzene ring in its structure could potentially allow for resonance stabilization, which could influence its interaction with its targets .

Biochemical Pathways

For instance, chlorophenols can be degraded by bacteria, which is an eco-friendly method of removing these compounds from the environment .

Result of Action

Related compounds such as 4-chloro-dl-phenylalanine are known to inhibit the synthesis of 5-hydroxytrytamine (5-ht), which can have various effects on the body, including improving inflammation of lung tissue and remodeling the pulmonary artery .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-phenylaniline can be influenced by various environmental factors. For instance, the presence of strongly electron-attracting groups and strongly basic nucleophilic reagents can enhance the reactivity of aryl halides, a class of compounds to which 4-Chloro-2-phenylaniline belongs .

属性

IUPAC Name |

4-chloro-2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPGFCKKCPBMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993769 | |

| Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73006-78-7 | |

| Record name | 73006-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B3024381.png)

![1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B3024390.png)

![4-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B3024401.png)